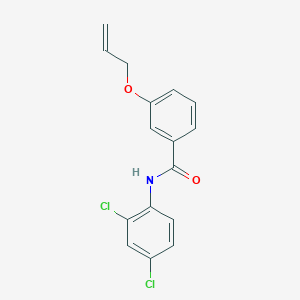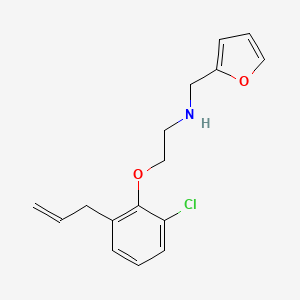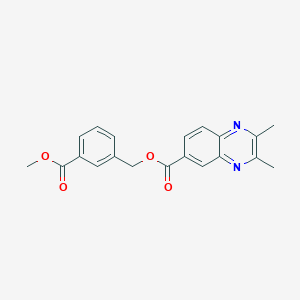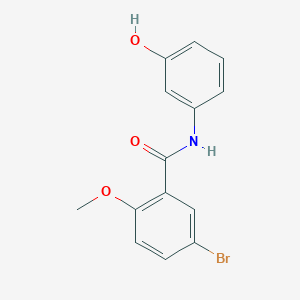![molecular formula C15H19NO3 B4401856 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4401856.png)
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate
描述
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate, also known as MPAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAC belongs to the class of piperidine derivatives and has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate has been used in various scientific research applications, including as a tool for studying the role of acetylcholine receptors in the brain. It has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Additionally, this compound has been studied for its potential as a treatment for neuropathic pain, as it has been shown to block the activity of voltage-gated sodium channels.
作用机制
The mechanism of action of 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. This compound has also been shown to block the activity of voltage-gated sodium channels, which can reduce the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the blocking of voltage-gated sodium channels. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in the brain. Additionally, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
未来方向
There are a number of future directions for research on 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Additionally, this compound has been studied for its potential as a treatment for neuropathic pain, and further research in this area could lead to the development of new therapies for chronic pain. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying the role of acetylcholine in the brain.
属性
IUPAC Name |
[3-(4-methylpiperidine-1-carbonyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(18)13-4-3-5-14(10-13)19-12(2)17/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQICHGBMSXLKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4401787.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4401804.png)
![4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4401820.png)
![4-{[(4-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401821.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4401848.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401862.png)
![2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride](/img/structure/B4401865.png)


